11-Aminoundecanoic acid

Catalog No.
S601707
CAS No.
2432-99-7
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Aminoundecanoic acid

CAS Number

2432-99-7

Product Name

11-Aminoundecanoic acid

IUPAC Name

11-aminoundecanoic acid

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N

SMILES

C(CCCCCN)CCCCC(=O)O

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

Synonyms

11-aminoundecanoic acid, 11-aminoundecanoic acid, aluminum (3:1) salt, 11-aminoundecanoic acid, conjugate monoacid

Canonical SMILES

C(CCCCCN)CCCCC(=O)O

Precursor to Nylon-11

11-Aminoundecanoic acid is a key intermediate in the production of Nylon-11, a commercially important synthetic polymer known for its strength, elasticity, and heat resistance. Research efforts focus on optimizing the synthesis of 11-aminoundecanoic acid to improve the efficiency and sustainability of Nylon-11 production [].

Applications in Material Science

Beyond Nylon-11, 11-aminoundecanoic acid shows potential for developing novel materials with unique properties. Research explores its use in creating biocompatible hydrogels for drug delivery [], self-assembling nanostructures for electronic applications [], and functional coatings for surfaces [].

11-Aminoundecanoic acid is a white crystalline solid characterized by the molecular formula C11H23NO2C_{11}H_{23}NO_2 and a molecular weight of 201.31 g/mol. It is an amino acid that can be derived from natural sources, particularly castor oil, making it a compound of interest in sustainable chemistry. The compound features both an amine group and a carboxylic acid group, which allows it to participate in various

, primarily involving its functional groups:

  • Polymerization: It serves as a monomer for the synthesis of polyamide 11 through step-growth polycondensation, which follows second-order reaction kinetics .
  • Acylation: This compound can react with chloroacetyl chloride to produce chloroacetylamino-11-undecanoic acid, which has fungicidal properties .
  • Hydrobromination: The bromination of 10-undecenoic acid results in 11-bromoundecanoic acid, which can then be converted to 11-aminoundecanoic acid through bromine exchange with aqueous ammonia .

The biological activity of 11-aminoundecanoic acid includes its role in biodegradability and potential toxicity. It is readily biodegradable, showing significant degradation within 19 days according to OECD guidelines . In terms of toxicity, it is considered to have low acute toxicity but may cause irritation upon exposure to skin or respiratory systems . Notably, it does not exhibit significant genotoxicity or carcinogenic effects under normal conditions of use .

The industrial synthesis of 11-aminoundecanoic acid typically involves several steps:

  • Transesterification: Castor oil is transesterified with methanol to yield methyl ricinoleate.
  • Pyrolysis: Methyl ricinoleate undergoes pyrolysis to produce methyl undecenoate and heptanal.
  • Hydrolysis: Methyl undecenoate is hydrolyzed to form undecylenic acid.
  • Hydrobromination: Undecylenic acid is treated with hydrogen bromide to yield 11-bromoundecanoic acid.
  • Bromine Exchange: The final step involves reacting 11-bromoundecanoic acid with aqueous ammonia to produce 11-aminoundecanoic acid .

The primary application of 11-aminoundecanoic acid is as a monomer in the production of polyamide 11, which is valued for its chemical resistance, thermal stability, and mechanical properties . Polyamide 11 finds extensive use in various industries including automotive, aerospace, and consumer goods due to its durability and flexibility.

Studies on the environmental interactions of 11-aminoundecanoic acid indicate that it has a low potential for bioaccumulation and is expected to degrade rapidly in aquatic environments . The compound's interaction with hydroxyl radicals leads to photodegradation in the atmosphere, with an average half-life of approximately four hours . Additionally, it shows minimal toxicity towards aquatic organisms but can be harmful to algae in short-term exposures .

Several compounds are structurally similar to 11-aminoundecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Undecanoic AcidC₁₁H₂₂O₂A straight-chain fatty acid without amino functionality.
Caprylic AcidC₈H₁₆O₂An eight-carbon fatty acid known for its antimicrobial properties.
Dodecanoic AcidC₁₂H₂₄O₂A twelve-carbon fatty acid commonly used in surfactants and emulsifiers.

Uniqueness of 11-Aminoundecanoic Acid:
Unlike the other compounds listed, 11-aminoundecanoic acid contains both an amino group and a carboxylic group, allowing it to participate in polymerization reactions specifically for producing polyamide materials. Its renewable sourcing from castor oil also distinguishes it as a more environmentally friendly option compared to other synthetic monomers.

Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
Dry Powder
White solid; [CAMEO] White powder; [MSDSonline]

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.172878976 g/mol

Monoisotopic Mass

201.172878976 g/mol

Heavy Atom Count

14

Melting Point

374 to 378 °F (NTP, 1992)

UNII

SFU34976HB

Related CAS

25587-80-8
25035-04-5

GHS Hazard Statements

Not Classified

Other CAS

2432-99-7

Wikipedia

11-Aminoundecanoic_acid

Use Classification

Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

Four step processes: Step 1, castor oil reacts with methyl alcohol to form methyl ricinoleate; Step 2, pyrolysis of this ester at 450-500 °C to form 10-undecylenate; Step 3, hydrolysis to form 10-undecylenic acid; Step 4, bromination by hydrogen bromide in the presence of peroxides to form 11-bromoundecanoic acid which is then converted to 11-aminoundecanoic acid

General Manufacturing Information

Plastics Product Manufacturing
Undecanoic acid, 11-amino-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Undecanoic acid, 11-amino-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan

Dates

Modify: 2023-08-15

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